2-(3-Phenylpropyl)piperidine hydrochloride
Description
Chemical Classification and Structural Overview
This compound belongs to the class of organic compounds known as piperidine derivatives, which are characterized by a six-membered saturated nitrogen-containing heterocycle. The piperidine ring consists of five methylene bridges and one amine bridge, creating a stable six-membered ring structure that serves as the foundation for numerous pharmaceutical and research compounds. The specific compound under examination features a substitution pattern where a three-carbon propyl chain bearing a terminal phenyl group is attached to the second carbon of the piperidine ring.
The structural characteristics of this compound can be precisely defined through multiple chemical descriptors. The International Union of Pure and Applied Chemistry name for this compound is 2-(3-phenylpropyl)piperidine;hydrochloride, reflecting its systematic nomenclature. The compound's structure can be represented through its Simplified Molecular Input Line Entry System notation as C1CCNC(C1)CCCC2=CC=CC=C2.Cl, which clearly delineates the piperidine ring, the propyl linker, and the terminal phenyl group along with the hydrochloride counterion.
The three-dimensional arrangement of atoms in this compound contributes significantly to its chemical properties and potential biological activities. The compound exhibits specific stereochemical features that influence its interaction with other molecules and its overall stability. The calculated logarithm of the partition coefficient between octanol and water is 3.62, indicating moderate lipophilicity that affects its solubility characteristics and potential membrane permeability.
Table 1: Structural and Physical Properties of this compound
Historical Context in Piperidine Derivative Research
The development of piperidine derivatives has a rich historical foundation that dates back to the mid-nineteenth century when piperidine itself was first isolated and characterized. Piperidine was initially reported in 1850 by the Scottish chemist Thomas Anderson and again independently in 1852 by the French chemist Auguste Cahours, who provided the compound with its current name. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the early synthetic methodologies that would later influence the development of more complex derivatives.
The evolution of piperidine chemistry has been marked by significant advances in synthetic methodologies and understanding of structure-activity relationships. The industrial production of piperidine through the hydrogenation of pyridine using molybdenum disulfide catalysts established a reliable source of the parent compound for further derivatization. This development enabled researchers to explore various substitution patterns and functional group modifications that would lead to the synthesis of compounds such as this compound.
Recent advances in piperidine synthesis have introduced innovative approaches that simplify the construction of complex derivatives. Researchers from Scripps Research and Rice University have developed groundbreaking methods combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling, creating more efficient pathways for constructing three-dimensional piperidine molecules. These methodological improvements have reduced traditional synthetic processes from as many as seventeen steps to as few as two to five steps, significantly enhancing the accessibility of piperidine derivatives for research applications.
The multicomponent reaction approaches to piperidine synthesis have also contributed to the historical development of this chemical class. Early work by Guareschi in 1897 demonstrated multicomponent synthesis of piperidine-containing compounds through reactions between butanone, ethyl cyanoacetate, and ammonia solutions. These foundational studies established principles that continue to influence modern synthetic strategies for piperidine derivatives.
Significance in Chemical and Biochemical Research
This compound holds considerable significance in chemical and biochemical research due to its structural features and potential applications as a research tool. The compound's unique substitution pattern provides researchers with opportunities to investigate structure-activity relationships and develop understanding of how molecular modifications influence biological and chemical properties. The presence of both the piperidine ring system and the phenylpropyl substituent creates a molecular framework that can serve as a platform for further chemical modifications and derivatizations.
The importance of piperidine derivatives in pharmaceutical research cannot be overstated, as these compounds are present in more than twenty classes of pharmaceuticals and numerous alkaloids. While this compound itself may not be a marketed pharmaceutical, its structural characteristics make it valuable for studying the relationships between molecular structure and biological activity. Researchers can use this compound as a starting point for developing new derivatives with potentially enhanced or modified properties.
The compound's role in synthetic organic chemistry extends beyond its individual applications to its utility as an intermediate or building block for more complex molecules. The presence of the piperidine nitrogen provides opportunities for further functionalization through various chemical transformations, including alkylation, acylation, and other standard organic reactions. The phenylpropyl substituent can also serve as a handle for additional modifications or as a recognition element in molecular interactions.
Contemporary research in piperidine chemistry has demonstrated the value of systematic approaches to derivative synthesis and evaluation. The development of novel synthetic methodologies, including those employing biocatalytic processes and radical chemistry, has enhanced the ability of researchers to access diverse piperidine derivatives efficiently. These advances have particular relevance for compounds like this compound, which may benefit from improved synthetic routes or serve as intermediates in more complex synthetic sequences.
Table 2: Research Applications and Significance of this compound
| Research Area | Application | Significance |
|---|---|---|
| Medicinal Chemistry | Structure-Activity Relationship Studies | Platform for pharmaceutical development |
| Synthetic Chemistry | Building Block for Complex Molecules | Intermediate in multi-step synthesis |
| Chemical Biology | Molecular Probe Development | Tool for biological system investigation |
| Materials Science | Functional Group Introduction | Component for specialized materials |
Relationship to Other Phenylpropyl-Substituted Heterocycles
This compound exists within a broader family of phenylpropyl-substituted heterocycles that share common structural features while exhibiting distinct properties based on their specific ring systems and substitution patterns. The relationship between this compound and its analogs provides insight into how structural modifications can influence chemical and biological properties, making it valuable for comparative studies and systematic investigations.
One closely related compound is 4-(3-phenylpropyl)pyridine, which features the same phenylpropyl substituent but attached to a pyridine ring rather than a piperidine ring. This compound has found applications in electrochemical processes and has been investigated for its behavior at graphite electrodes and in mesoporous ceramic systems. The comparison between the pyridine and piperidine analogs illustrates how the degree of saturation in the heterocycle can dramatically alter the compound's chemical behavior and potential applications.
Research has also focused on positional isomers of phenylpropyl-substituted piperidines, including compounds where the phenylpropyl group is attached at different positions of the piperidine ring. Studies have examined 1-(3-phenylpropyl)piperidine analogs and their biological evaluation at dopamine and serotonin transporter sites. These investigations have revealed that the position of substitution significantly influences the compound's binding affinity and selectivity, demonstrating the importance of precise structural characterization in understanding compound properties.
The 2-(3-phenylpropyl)pyridine compound, catalogued in metabolite databases, represents another important structural analog that differs from the piperidine derivative by the presence of an aromatic rather than saturated nitrogen-containing ring. This compound belongs to the class of pyridines and derivatives, which are characterized by six-membered aromatic heterocycles containing one nitrogen atom and five carbon atoms. The structural similarity between this compound and this compound makes it valuable for comparative studies examining the effects of ring aromaticity on molecular properties.
Table 3: Comparison of Phenylpropyl-Substituted Heterocycles
| Compound | Ring System | Substitution Position | Molecular Formula | Research Applications |
|---|---|---|---|---|
| This compound | Piperidine | 2-position | C14H22ClN | Chemical research, synthesis |
| 4-(3-Phenylpropyl)pyridine | Pyridine | 4-position | C14H15N | Electrochemistry |
| 2-(3-Phenylpropyl)pyridine | Pyridine | 2-position | C14H15N | Metabolite studies |
| 1-(3-Phenylpropyl)piperidine analogs | Piperidine | 1-position | Variable | Neurotransmitter research |
The systematic study of these related compounds has contributed to a deeper understanding of how structural modifications influence molecular properties and potential applications. The presence of the three-carbon linker between the heterocycle and the phenyl group appears to be a critical structural feature that affects the compounds' conformational flexibility and their ability to interact with biological targets or participate in chemical reactions. Computational studies of 3-phenylpropyl radicals and their heterocyclic analogs have provided insights into the chemical behavior of these systems and their potential reaction pathways.
Properties
IUPAC Name |
2-(3-phenylpropyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-2-7-13(8-3-1)9-6-11-14-10-4-5-12-15-14;/h1-3,7-8,14-15H,4-6,9-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCFWIIRDYRLIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenylpropyl)piperidine hydrochloride typically involves the reaction of piperidine with 3-phenylpropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenylpropyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives such as alcohols or alkanes.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(3-Phenylpropyl)piperidine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2-(3-Phenylpropyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in neurotransmitter degradation, thereby enhancing neurotransmitter levels and exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Cyclohexyl-4-(3-phenylpropyl)piperidine Hydrochloride
- Structure : Differs by a cyclohexyl group at the 1-position of the piperidine ring and a 3-phenylpropyl group at the 4-position.
- Molecular Weight : 321.933 g/mol (vs. 239.79 g/mol for the target compound) .
1-(3-(o-Methoxyphenyl)propyl)piperidine Hydrochloride
- Structure : Contains a methoxy-substituted phenylpropyl chain at the 1-position.
- Key Difference : The methoxy group introduces electron-donating properties, which could alter interactions with aromatic residues in receptor binding pockets (e.g., sigma-1 or sigma-2 receptors) .
- Safety Profile : Methoxy derivatives often exhibit higher metabolic stability but may pose risks of cytochrome P450 inhibition .
SA-4503 (1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine Dihydrochloride)
- Structure : A piperazine derivative with a 3-phenylpropyl chain and a dimethoxyphenethyl group.
- Pharmacological Activity : Acts as a selective sigma-1 receptor agonist (Ki = 17.4 nM for sigma-1 vs. Ki > 1,000 nM for sigma-2), whereas 2-(3-phenylpropyl)piperidine hydrochloride lacks documented sigma-1 selectivity .
- Thermal Stability : Melting point of 250–252°C, higher than typical piperidine hydrochlorides, likely due to the dihydrochloride salt and rigid phenethyl group .
Receptor Binding and Functional Comparisons
Sigma Receptor Affinity
- This compound: Limited direct binding data, but structurally analogous compounds (e.g., GBR12909) show affinity for dopamine transporters (DAT) and sigma receptors .
- Haloperidol Analogues: Piperidines with halogenated aryl groups (e.g., BD1063) exhibit higher sigma-2 affinity (Ki = 36.1 nM) compared to non-halogenated derivatives like 2-(3-phenylpropyl)piperidine .
Physicochemical Properties
| Compound | LogP (Predicted) | Water Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| 2-(3-Phenylpropyl)piperidine HCl | 3.2 | ~10 (pH 7.4) | 210–215 (decomp.) |
| 1-Cyclohexyl-4-(3-phenylpropyl)piperidine HCl | 4.5 | ~2 (pH 7.4) | 245–250 |
| SA-4503 | 2.8 | ~5 (pH 7.4) | 250–252 |
Notes:
Biological Activity
2-(3-Phenylpropyl)piperidine hydrochloride, a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is recognized for its interactions with various receptors and enzymes, influencing multiple biochemical pathways. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Target Interactions
Piperidine derivatives are known to interact with several biological targets, including:
- Receptors : The compound binds to neurotransmitter receptors, influencing synaptic transmission and cellular signaling.
- Enzymes : It can inhibit or activate key enzymes involved in metabolic pathways, affecting processes such as neurotransmitter degradation and synthesis.
Biochemical Pathways
The compound has been shown to modulate critical signaling pathways, including:
- MAPK/ERK Pathway : Influences cell proliferation and differentiation.
- Phosphatidylinositol 3-Kinase/Akt Pathway : Implicated in cell survival and apoptosis regulation.
Cellular Effects
Research indicates that this compound exerts significant effects on various cell types:
- Gene Expression Modulation : Alters the expression of genes involved in apoptosis and cell cycle regulation.
- Cellular Metabolism : Impacts metabolic pathways, enhancing or inhibiting cellular functions based on dosage.
Dosage Effects in Animal Models
The biological effects of this compound vary significantly with dosage:
- Low Doses : May enhance neurotransmitter levels and exhibit therapeutic effects.
- High Doses : Associated with toxicity, including neurotoxicity and hepatotoxicity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance:
- A study demonstrated that compounds similar to this compound induced apoptosis in breast cancer cell lines by inhibiting the Akt signaling pathway, leading to reduced cell viability (Greenshields et al., 2015) .
| Study | Findings |
|---|---|
| Greenshields et al. (2015) | Induced apoptosis in breast cancer cells via Akt inhibition |
| Si et al. (2018) | Demonstrated dose-dependent apoptosis induction in ovarian cancer cells |
Neuroprotective Effects
In addition to anticancer properties, the compound has shown promise in neuroprotection:
- Research indicates that it may protect against neurodegenerative conditions by modulating acetylcholine levels through inhibition of acetylcholinesterase (AChE), enhancing cholinergic signaling.
This compound can undergo various chemical reactions:
- Oxidation : Can be oxidized to form ketones or carboxylic acids.
- Reduction : Reduction reactions yield various derivatives.
| Reaction Type | Description |
|---|---|
| Oxidation | Forms corresponding ketones or acids |
| Reduction | Yields reduced derivatives |
Q & A
Q. What are the recommended synthesis protocols for 2-(3-Phenylpropyl)piperidine hydrochloride, and how can reaction yields be optimized?
- Methodological Answer :
Synthesis typically involves multi-step organic reactions. For piperidine derivatives, a common approach includes:- Intermediate Formation : Prepare the piperidine core via hydrogenation of pyridine derivatives using catalysts like Pd/C under hydrogen gas (e.g., as seen in 3,5-dimethylpiperidine synthesis) .
- Alkylation : Introduce the 3-phenylpropyl group via nucleophilic substitution or coupling reactions. Use anhydrous solvents (e.g., dichloromethane) and bases (e.g., NaOH) to facilitate the reaction .
- Purification : Employ column chromatography or recrystallization to isolate the product. Purity validation via HPLC (≥99%) ensures minimal impurities .
- Yield Optimization : Adjust stoichiometry, reaction temperature (e.g., 0–25°C), and catalyst loading. Monitor progress with TLC or LC-MS.
Q. What safety protocols are critical during handling and storage of this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles. Use P95 respirators for dust control .
- Ventilation : Conduct reactions in fume hoods to avoid aerosol inhalation .
- Storage : Store at 2–8°C in airtight, labeled containers. Avoid contact with oxidizing agents .
- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How is this compound characterized post-synthesis?
- Methodological Answer :
- Structural Confirmation : Use -NMR and -NMR to verify the piperidine ring and substituents. Compare peaks to reference spectra .
- Purity Analysis : HPLC with UV detection (λ = 254 nm) and C18 columns; retention time matching ensures consistency .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] = calculated m/z ± 0.001) .
Advanced Research Questions
Q. What pharmacological targets are associated with this compound, and how are binding affinities assessed?
- Methodological Answer :
- Target Identification : Screen against neurotransmitter transporters (e.g., dopamine, serotonin) using radioligand assays (e.g., -WIN35428 for DAT). Related piperidine derivatives show affinity for sigma-1 receptors and dopamine reuptake inhibition .
- Binding Assays : Perform competitive binding studies with membrane preparations from transfected cells. Calculate IC values via nonlinear regression .
Q. How can researchers resolve discrepancies in reported toxicity data for this compound?
- Methodological Answer :
Conduct acute toxicity assays (OECD 423) in rodents.
Perform Ames tests for mutagenicity.
Use computational tools (e.g., QSAR models) to predict untested endpoints .
Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?
- Methodological Answer :
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability under varying pH conditions?
- Methodological Answer :
- Experimental Design :
Prepare buffered solutions (pH 1–10).
Incubate the compound at 37°C for 24–72 hours.
Analyze degradation via HPLC-UV.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
